1,5-dimethyl-1H-indole-3-carbaldehyde
Overview
Description
1,5-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are used in various fields such as chemistry, biology, medicine, and industry
Mechanism of Action
Target of Action
1,5-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them ideal precursors for the synthesis of active molecules . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to produce biologically active structures, suggesting that they may have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1,5-dimethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions often involve the binding of the indole moiety to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, this compound may act as an agonist or antagonist of certain receptors, thereby modulating their signaling pathways . Additionally, it can inhibit or activate enzymes by binding to their active sites, resulting in changes in enzyme activity and subsequent alterations in cellular processes . These molecular interactions ultimately lead to changes in gene expression, protein function, and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can be relatively stable under certain conditions, but may degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . Threshold effects may also be observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold may lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the indole ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the carbaldehyde group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: 1,5-Dimethyl-1H-indole-3-carboxylic acid.
Reduction: 1,5-Dimethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1,5-Dimethyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,5-Dimethyl-1H-indole-3-carbaldehyde can be compared with other similar compounds such as:
1H-Indole-3-carbaldehyde: Lacks the methyl groups at the 1 and 5 positions, resulting in different chemical and biological properties.
1,7-Dimethyl-1H-indole-3-carbaldehyde: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
5-Bromo-1H-indole-3-carbaldehyde:
Properties
IUPAC Name |
1,5-dimethylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIBJIGOOTZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362889 | |
Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335032-69-4 | |
Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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